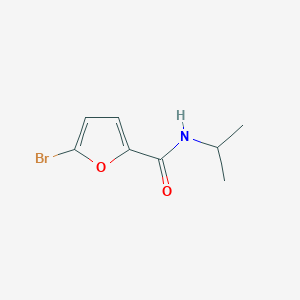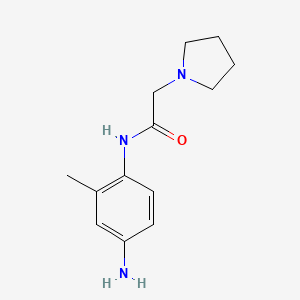
N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Vue d'ensemble
Description
“N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is a chemical compound with the CAS Number: 436090-52-7. Its molecular weight is 233.31 . The IUPAC name for this compound is N-(4-amino-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide .
Molecular Structure Analysis
The molecular formula of “N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is C13H19N3O . The InChI code for this compound is 1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.20400, a density of 1.163g/cm3, a boiling point of 259.9ºC at 760mmHg, and a melting point of 141ºC . It also has a flash point of 111ºC .Applications De Recherche Scientifique
Application in Antibacterial Hydrogels
Specific Scientific Field
This application falls under the field of Biomedical Engineering and Material Science .
Summary of the Application
The compound is used in the development of Semi-IPN Silver Nanocomposite Hydrogels for antibacterial applications . These hydrogels are crosslinked three-dimensional polymer networks swollen with water or biological fluids in the presence of nanoparticles .
Methods of Application or Experimental Procedures
The hydrogels were prepared using a free radical polymerization technique. Silver nanoparticles were formed by the reduction of silver nitrate in semi-IPN hydrogels with sodium borohydrate at room temperature . The formation of silver nanoparticles in hydrogels was characterized using UV-visible spectroscopy, thermogravimetrical analysis, X-ray diffractometry, scanning electron microscopy, and transmission electron microscopy .
Results or Outcomes
The SEM images indicated the formation of a group of silver nanoparticles with a size range of 10–20 nm. The sizes of silver nanoparticles were also supported by transmission electron microscopy results . The semi-IPN silver nanocomposite hydrogels reported here might be a potentially smart material in the range of applications of antibacterial activity .
Safety And Hazards
“N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is an irritant. It can cause eye irritation, skin irritation, and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It can also cause respiratory tract irritation and may be harmful if inhaled .
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMOWLGEFIAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357665 | |
| Record name | N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
CAS RN |
436090-52-7 | |
| Record name | N-(4-Amino-2-methylphenyl)-1-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436090-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)
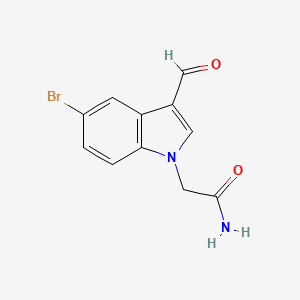




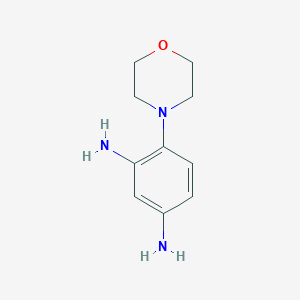
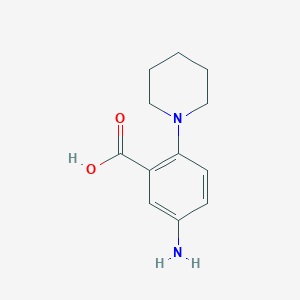
![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)




